N-(4-butylphenyl)-4-[(2-methylpropanoyl)amino]benzamide
Overview
Description
N-(4-butylphenyl)-4-[(2-methylpropanoyl)amino]benzamide is a synthetic organic compound that belongs to the class of benzamides Benzamides are known for their diverse applications in medicinal chemistry, particularly as pharmacological agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-butylphenyl)-4-[(2-methylpropanoyl)amino]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-butylaniline and 4-aminobenzamide.
Acylation Reaction: The 4-butylaniline undergoes an acylation reaction with 2-methylpropanoyl chloride in the presence of a base such as pyridine to form N-(4-butylphenyl)-2-methylpropanamide.
Coupling Reaction: The N-(4-butylphenyl)-2-methylpropanamide is then coupled with 4-aminobenzamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reactors might be employed.
Chemical Reactions Analysis
Types of Reactions
N-(4-butylphenyl)-4-[(2-methylpropanoyl)amino]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions, particularly at the amide or aromatic positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-(4-butylphenyl)-4-[(2-methylpropanoyl)amino]benzoic acid, while reduction could produce N-(4-butylphenyl)-4-[(2-methylpropanoyl)amino]benzylamine.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its structure suggests potential as a ligand for studying protein interactions.
Medicine: It may have pharmacological properties that could be explored for therapeutic uses.
Industry: The compound could be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action for N-(4-butylphenyl)-4-[(2-methylpropanoyl)amino]benzamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- N-(4-butylphenyl)-4-aminobenzamide
- N-(4-butylphenyl)-4-[(2-methylpropanoyl)amino]benzoic acid
- N-(4-butylphenyl)-4-[(2-methylpropanoyl)amino]benzylamine
Uniqueness
N-(4-butylphenyl)-4-[(2-methylpropanoyl)amino]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its butylphenyl and methylpropanoyl moieties may contribute to its stability, reactivity, and potential interactions with biological targets.
Properties
IUPAC Name |
N-(4-butylphenyl)-4-(2-methylpropanoylamino)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-4-5-6-16-7-11-18(12-8-16)23-21(25)17-9-13-19(14-10-17)22-20(24)15(2)3/h7-15H,4-6H2,1-3H3,(H,22,24)(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIHRITVOZKJSEZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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